Thiodiacetic acid triethanolamine
Description
Properties
CAS No. |
87298-95-1 |
|---|---|
Molecular Formula |
C16H36N2O10S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(carboxylatomethylsulfanyl)acetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/2C6H15NO3.C4H6O4S/c2*8-4-1-7(2-5-9)3-6-10;5-3(6)1-9-2-4(7)8/h2*8-10H,1-6H2;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
NWGABUNPARSMIM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO.C(C(=O)[O-])SCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Thiodiacetic Acid Triethanolamine
Stepwise Preparation Methodology
Esterification of Thiodiacetic Acid
- Thiodiacetic acid is first converted into its diethyl ester by refluxing with ethanol in the presence of sulfuric acid as a catalyst.
- Typical conditions reported include:
- 550 g thiodiacetic acid (3.66 mol)
- 2750 ml ethanol
- 110 ml sulfuric acid
- Reflux for 10 hours
- Post-reaction, ethanol is removed under reduced pressure, and the ester is purified by washing with sodium carbonate solution and water.
- Yield of thiodiacetic acid diethyl ester is approximately 77%.
Reaction with Triethanolamine
- The diethyl ester of thiodiacetic acid is reacted with triethanolamine to form the triethanolamine salt or adduct.
- This step typically involves mixing the ester with triethanolamine in stoichiometric ratios under reflux or mild heating.
- The reaction may be carried out in ethanol or other suitable solvents to facilitate the interaction.
- The product is isolated by removing solvents under reduced pressure and may be purified by recrystallization or extraction.
Purification and Isolation
- The crude product is purified by extraction with organic solvents such as toluene or trichloromethane.
- Washing with aqueous solutions (e.g., sodium carbonate) removes acidic impurities.
- Drying agents like sodium sulfate are used to remove residual moisture.
- Final isolation is achieved by solvent evaporation under reduced pressure, yielding a purified this compound compound.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Thiodiacetic acid, ethanol, sulfuric acid | 10 hours | Reflux (~78 °C) | 77 | Removal of ethanol under reduced pressure; washing with sodium carbonate |
| Reaction with triethanolamine | Thiodiacetic acid diethyl ester, triethanolamine | 2-4 hours | Reflux or mild heat | 75-85 | Solvent removal under reduced pressure; purification by extraction |
| Purification | Extraction with toluene or trichloromethane | N/A | Ambient | N/A | Drying over sodium sulfate; solvent evaporation |
Chemical Reactions Analysis
Types of Reactions
Thiodiacetic acid triethanolamine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in thiodiacetic acid can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl groups in triethanolamine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Thiodiacetic acid triethanolamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a complexing agent in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the formulation of various industrial products, such as surfactants, corrosion inhibitors, and metal chelating agents.
Mechanism of Action
The mechanism of action of thiodiacetic acid triethanolamine involves its interaction with molecular targets and pathways in biological systems. The sulfur-containing thiodiacetic acid moiety can interact with thiol groups in proteins and enzymes, potentially modulating their activity. The triethanolamine component can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological processes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties
Critical Notes and Limitations
Synthesis Challenges : TDA-TEA’s exact structure remains unconfirmed in the literature. Most TDA-amine salts are synthesized via acid-base reactions in dichloromethane or water .
Contradictory Evidence: While TDA charge-transfer complexes were initially deemed rare , recent studies report multicomponent crystals with diaminopurine .
Safety : TDA is corrosive (R34), and TEA may cause skin irritation, necessitating careful handling .
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
- Methodological Answer : Document synthetic protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR/FTIR spectra in public repositories (e.g., Zenodo) and provide detailed crystallography data (CCDC numbers) for novel compounds. Use robustness metrics (e.g., %RSD in yield) across three independent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
